(4-(1H-Pyrazol-5-yl)phenyl)methanamine

Catalog No.
S3041435
CAS No.
1017785-80-6
M.F
C10H12ClN3
M. Wt
209.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(1H-Pyrazol-5-yl)phenyl)methanamine

CAS Number

1017785-80-6

Product Name

(4-(1H-Pyrazol-5-yl)phenyl)methanamine

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]methanamine

Molecular Formula

C10H12ClN3

Molecular Weight

209.68

InChI

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13)

InChI Key

LYNUGJARRLWNAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C2=CC=NN2

Solubility

not available
  • Medicinal Chemistry

    Pyrazole derivatives are a well-studied class of compounds with diverse biological activities PubChem: pyrazole, CID 931: . The combination of the pyrazole ring and the amine group in (4-(1H-Pyrazol-5-yl)phenyl)methanamine could be explored for potential development into new drugs. Researchers might investigate if it binds to specific receptors or enzymes in the body, leading to therapeutic effects.

  • Material Science

    Aromatic amines can be used as precursors in the synthesis of polymers ScienceDirect: Polyaniline, aniline tetramer: . While further research is needed, (4-(1H-Pyrazol-5-yl)phenyl)methanamine could potentially be investigated for its role in the development of novel functional materials due to the presence of the aromatic amine group.

  • Organic Chemistry

    The synthesis and characterization of new organic molecules is a fundamental aspect of organic chemistry research. (4-(1H-Pyrazol-5-yl)phenyl)methanamine could be a target molecule for synthetic studies, exploring different reaction pathways and conditions for its preparation. This can contribute to the development of new synthetic methods and improve our understanding of organic reaction mechanisms.

The compound (4-(1H-Pyrazol-5-yl)phenyl)methanamine is an organic molecule characterized by its unique structure, which features a pyrazole ring attached to a phenyl group and a methanamine moiety. This configuration gives it potential biological activities, making it a subject of interest in medicinal chemistry. The presence of the pyrazole ring is significant as it is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Acylation: The amine can be acylated to form amides, which may enhance its biological activity.
  • Reduction Reactions: The compound can be reduced to yield secondary or tertiary amines, altering its reactivity and potential applications.

These reactions are facilitated by standard organic chemistry methods, often involving catalysts or specific reaction conditions to optimize yields.

The biological activity of (4-(1H-Pyrazol-5-yl)phenyl)methanamine is primarily linked to its ability to interact with various biological targets. Studies suggest that compounds with similar structures exhibit:

  • Anticancer Activity: Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially alleviating conditions like arthritis.
  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against various bacterial strains.

Predictive models, such as the computer program PASS (Prediction of Activity Spectra for Substances), can be used to estimate the biological activity spectrum based on structural characteristics .

Several synthesis methods for (4-(1H-Pyrazol-5-yl)phenyl)methanamine have been reported:

  • Direct Amination: This involves reacting 4-bromo(1H-pyrazol-5-yl)phenyl with ammonia or an amine under basic conditions.
  • Condensation Reactions: The compound can be synthesized through condensation of appropriate aldehydes with pyrazole derivatives followed by reduction.
  • Multi-step Synthesis: A more complex approach may involve multiple steps, including the formation of intermediates that are subsequently transformed into the final product through functional group modifications.

These methods can vary in efficiency and yield, depending on the specific reaction conditions employed.

The potential applications of (4-(1H-Pyrazol-5-yl)phenyl)methanamine are diverse:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for cancer therapy or anti-inflammatory medications.
  • Research Tools: It can be utilized in biochemical assays to study enzyme interactions or cellular responses.
  • Chemical Probes: This compound may act as a probe in chemical biology studies to elucidate mechanisms of action for various biological processes.

Interaction studies involving (4-(1H-Pyrazol-5-yl)phenyl)methanamine focus on its binding affinity and specificity towards biological targets such as enzymes and receptors. Techniques like molecular docking simulations and surface plasmon resonance can provide insights into these interactions. Additionally, structure-activity relationship studies help refine understanding of how structural variations affect biological outcomes.

Several compounds share structural similarities with (4-(1H-Pyrazol-5-yl)phenyl)methanamine, including:

Compound NameStructure FeaturesUnique Properties
4-AminoantipyrineContains an aminophenyl groupKnown analgesic and anti-inflammatory properties
1H-Pyrazole-3-carboxylic acidCarboxylic acid functionalityExhibits anti-tumor activity
3-(1H-Pyrazol-4-yl)anilineAniline derivative with a pyrazole ringPotential use in dye synthesis

These compounds differ in their functional groups and resultant biological activities but share core structural elements that contribute to their pharmacological profiles. The unique combination of the pyrazole ring and amine functionality in (4-(1H-Pyrazol-5-yl)phenyl)methanamine may offer distinct advantages in therapeutic applications compared to these similar compounds.

XLogP3

0.7

Dates

Modify: 2023-11-23

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